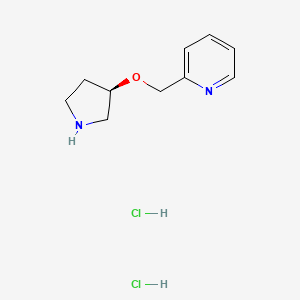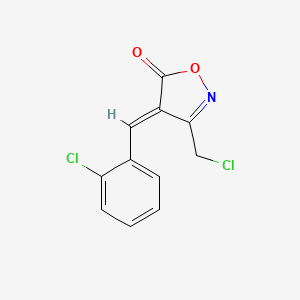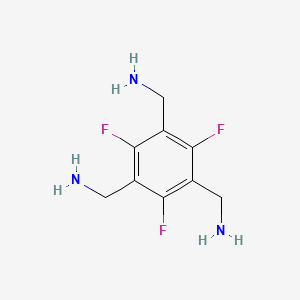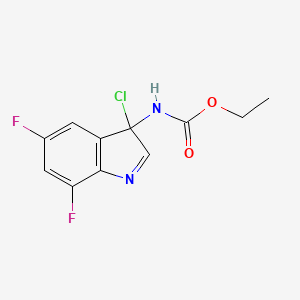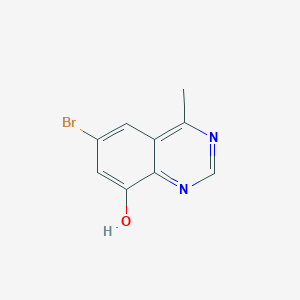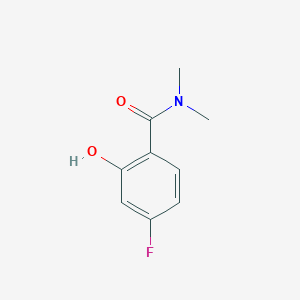
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzamide, featuring a fluorine atom at the 4-position and a hydroxyl group at the 2-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitrophenol.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4-fluoro-2-aminophenol is then acylated with dimethylformamide (DMF) and a suitable acylating agent like acetic anhydride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Condensation Reactions: The amide group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding quinones.
Applications De Recherche Scientifique
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.
Organic Chemistry: It is used as a building block in organic synthesis to create novel compounds with unique properties.
Drug Discovery: The compound is explored for its potential to modify the pharmacological profile of lead compounds, especially in the design of CNS-active drugs.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can significantly alter the biological activity of the compound, enhancing its efficacy and safety profiles. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N,N-dimethylbenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Bromo-2-fluoro-N,N-dimethylbenzamide: Contains a bromine atom instead of a hydroxyl group, leading to different chemical properties and applications.
4-Hydroxy-N,N-dimethylbenzamide: Lacks the fluorine atom, which may influence its pharmacological profile.
Uniqueness
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
4-fluoro-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3 |
Clé InChI |
XPHGDMSWWJXHOQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


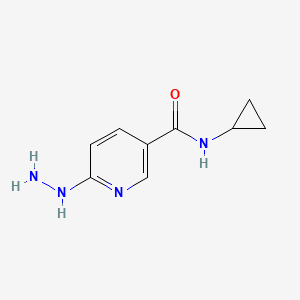
![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11758124.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
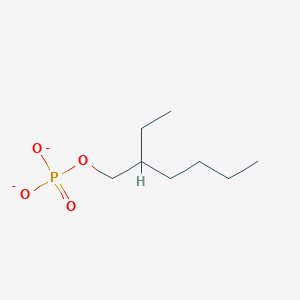
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
![(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758138.png)
